
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H . This indicates the presence of a pyrrolidine ring attached to a pyridine ring via a carbonyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives Formation
1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride serves as an intermediate in the synthesis of pyrrole and pyrrole derivatives. Pyrrole, a planar, aromatic, five-membered heterocycle, is fundamental to many important biological molecules like heme and chlorophyll. Pyrrole derivatives, including pyrrolidines, are often prepared by the condensation of amines with carbonyl-containing compounds. These derivatives have a wide range of applications, including in the creation of electrically conducting films from polypyrroles, and as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).
Tautomerism and Structural Analysis
Research on N-(2-pyridil) compounds, closely related to the chemical structure of interest, has provided insights into tautomerism, a property critical for understanding chemical reactivity and binding. Studies on such compounds highlight the balance between different tautomeric forms, influenced by solvent polarity and the presence of intramolecular hydrogen bonding. This understanding is crucial for the design of molecules with specific electronic and structural properties, which can be pivotal in drug design and materials science (Nazır et al., 2000).
Novel Oxidation Reactions
Innovative oxidation reactions catalyzed by ruthenium porphyrin, utilizing pyridine-N-oxide, demonstrate the utility of nitrogen-containing compounds in synthesizing N-acyl amino acids through oxidative C-N bond cleavage. This novel reaction pathway, selective for the C-N bond at the less substituted carbon, offers a method to convert pyrrolidines and similar structures into valuable amino acids and peptides. Such processes underscore the role of 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride and related compounds in synthetic organic chemistry and potential therapeutic applications (Ito, Umezawa, & Higuchi, 2005).
Catalytic and Synthetic Applications
The compound's derivatives are instrumental in catalytic processes and synthetic pathways leading to complex organic molecules. For example, the stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions showcases the use of sugar-derived enones and highlights the compound's potential in the enantioselective synthesis of biologically active molecules. This approach emphasizes the importance of such derivatives in developing pharmaceuticals and natural product synthesis (Udry, Repetto, & Varela, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2672545.png)
![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2672548.png)
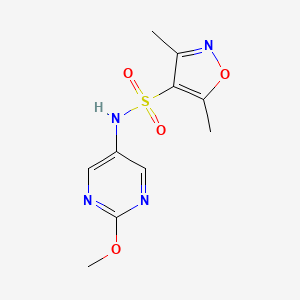
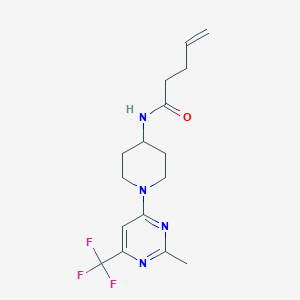
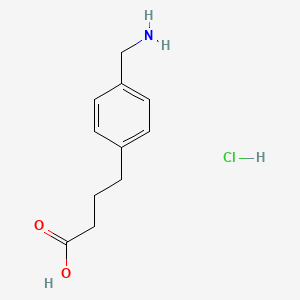
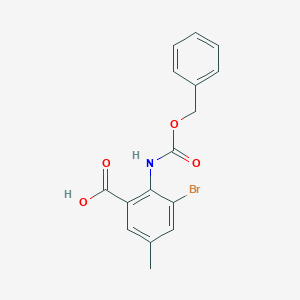
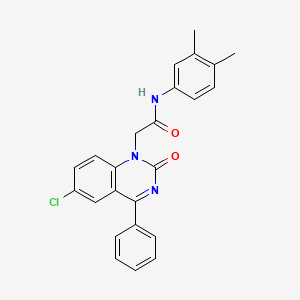
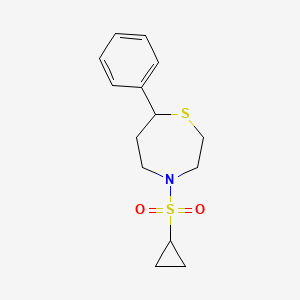
![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)